molecular formula C14H10F3NO4 B13576479 (1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate CAS No. 2248325-30-4

(1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate

Cat. No.: B13576479
CAS No.: 2248325-30-4
M. Wt: 313.23 g/mol
InChI Key: REGCZGPBRAMKMJ-UHFFFAOYSA-N
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Description

(1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group and a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate typically involves multiple steps. One common method includes the trifluoromethylation of indoles using reagents like CF₃SO₂Na under metal-free conditions . This method is efficient and environmentally friendly, producing the desired product in good yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially enhanced properties.

Scientific Research Applications

(1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate is unique due to its combination of a trifluoromethyl group and a cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

CAS No.

2248325-30-4

Molecular Formula

C14H10F3NO4

Molecular Weight

313.23 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C14H10F3NO4/c15-14(16,17)13(6-3-7-13)12(21)22-18-10(19)8-4-1-2-5-9(8)11(18)20/h1-2,4-5H,3,6-7H2

InChI Key

REGCZGPBRAMKMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C(F)(F)F

Origin of Product

United States

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